Cas no 2171630-11-6 (10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro4.5decane)

10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro4.5decane 化学的及び物理的性質
名前と識別子
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- 10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro4.5decane
- 2171630-11-6
- EN300-1640531
- 10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro[4.5]decane
-
- インチ: 1S/C12H21F2NOS/c1-9-12(5-8-17-9)10(15-6-7-16-12)3-2-4-11(13)14/h9-11,15H,2-8H2,1H3
- InChIKey: DCPMSTIIFGVGEW-UHFFFAOYSA-N
- ほほえんだ: S1CCC2(C1C)C(CCCC(F)F)NCCO2
計算された属性
- せいみつぶんしりょう: 265.13119179g/mol
- どういたいしつりょう: 265.13119179g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro4.5decane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1640531-0.25g |
10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro[4.5]decane |
2171630-11-6 | 0.25g |
$855.0 | 2023-06-04 | ||
Enamine | EN300-1640531-0.5g |
10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro[4.5]decane |
2171630-11-6 | 0.5g |
$891.0 | 2023-06-04 | ||
Enamine | EN300-1640531-10.0g |
10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro[4.5]decane |
2171630-11-6 | 10g |
$3992.0 | 2023-06-04 | ||
Enamine | EN300-1640531-100mg |
10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro[4.5]decane |
2171630-11-6 | 100mg |
$817.0 | 2023-09-22 | ||
Enamine | EN300-1640531-0.1g |
10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro[4.5]decane |
2171630-11-6 | 0.1g |
$817.0 | 2023-06-04 | ||
Enamine | EN300-1640531-2.5g |
10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro[4.5]decane |
2171630-11-6 | 2.5g |
$1819.0 | 2023-06-04 | ||
Enamine | EN300-1640531-250mg |
10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro[4.5]decane |
2171630-11-6 | 250mg |
$855.0 | 2023-09-22 | ||
Enamine | EN300-1640531-1000mg |
10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro[4.5]decane |
2171630-11-6 | 1000mg |
$928.0 | 2023-09-22 | ||
Enamine | EN300-1640531-50mg |
10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro[4.5]decane |
2171630-11-6 | 50mg |
$780.0 | 2023-09-22 | ||
Enamine | EN300-1640531-2500mg |
10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro[4.5]decane |
2171630-11-6 | 2500mg |
$1819.0 | 2023-09-22 |
10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro4.5decane 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro4.5decaneに関する追加情報
Research Brief on 10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro[4.5]decane (CAS: 2171630-11-6)
The compound 10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro[4.5]decane (CAS: 2171630-11-6) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This spirocyclic structure, characterized by its unique heterocyclic framework, has garnered attention due to its potential therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have explored its pharmacological properties, synthetic pathways, and structure-activity relationships (SAR), shedding light on its mechanism of action and potential clinical utility.
Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its stereochemistry and bioavailability. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The incorporation of the 4,4-difluorobutyl moiety has been shown to enhance metabolic stability, while the spirocyclic core contributes to high binding affinity for specific CNS receptors. Computational modeling and in vitro assays have further elucidated its interaction with target proteins, suggesting a selective mechanism that could minimize off-target effects.
In preclinical studies, 10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro[4.5]decane demonstrated significant efficacy in animal models of neurological disorders, including Parkinson's disease and neuropathic pain. Pharmacokinetic analyses revealed favorable blood-brain barrier penetration and sustained plasma concentrations, supporting its potential as a CNS-active therapeutic. However, challenges remain in optimizing its safety profile, as preliminary toxicity studies indicated dose-dependent hepatotoxicity in rodent models. Ongoing research aims to address these concerns through structural modifications and formulation strategies.
The compound's unique chemical structure also positions it as a valuable tool for probing biological pathways. A recent Nature Chemical Biology publication (2024) highlighted its use as a chemical probe to investigate sigma-1 receptor dynamics, providing insights into receptor dimerization and downstream signaling. This dual utility—as both a therapeutic candidate and a research tool—underscores its significance in the field. Collaborative efforts between academia and industry are currently underway to advance this compound into clinical trials, with Phase I studies anticipated within the next two years.
In conclusion, 10-(4,4-difluorobutyl)-1-methyl-6-oxa-2-thia-9-azaspiro[4.5]decane represents a compelling case study in modern drug discovery, combining innovative chemistry with translational potential. Its development reflects broader trends in the field, including the growing emphasis on spirocyclic architectures and fluorinated motifs in medicinal chemistry. Future research directions include exploring its applications in other therapeutic areas, such as oncology and immunology, and further elucidating its molecular targets through advanced proteomic and genomic approaches.
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